Product packaging for ginkgolide K(Cat. No.:)

ginkgolide K

Cat. No.: B607640
M. Wt: 406.4 g/mol
InChI Key: MGXAKXRVQRODDX-GNQXGQJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Ginkgolides within Terpenoid Chemistry

Ginkgolides are a group of biologically active terpenic lactones derived from the Ginkgo biloba tree. wikipedia.org In the classification of natural products, they belong to the diterpenoid family, which are compounds built from a 20-carbon skeleton. wikipedia.orgchemrxiv.org The biosynthesis of ginkgolides originates from geranylgeranyl pyrophosphate (GGPP), a common precursor for all diterpenes. wikipedia.orgchemicalbook.com This process occurs primarily through the methylerythritol 4-phosphate (MEP) pathway located in the plastids of the plant's root cells. pnas.orgfrontiersin.orgpnas.org

The molecular architecture of ginkgolides is exceptionally complex and is a subject of fascination in organic chemistry. chemrxiv.org It is characterized by a rigid cage-like skeleton comprising six five-membered rings. wikipedia.orgmednexus.org This structure includes a spiro chemrxiv.orgchemrxiv.org-nonane carbocyclic ring system, three lactone rings, and a tetrahydrofuran (B95107) ring. wikipedia.orgmednexus.orgresearchgate.net A particularly unusual feature for a natural product is the presence of a tert-butyl group attached to the cage framework. chemrxiv.orgwikipedia.orgresearchgate.net

Several ginkgolides have been isolated and characterized, with the primary distinction among them being the number and stereochemical arrangement of hydroxyl groups on the core structure. mednexus.orgresearchgate.net The main ginkgolides identified are A, B, C, J, and M, with more recent discoveries including K, L, P, and Q. chemrxiv.orgpnas.org

Table 1: Substitution Patterns of Major Ginkgolides

This table outlines the variations in hydroxyl group substitutions at positions R¹, R², and R³ on the core ginkgolide structure.

Ginkgolide
Ginkgolide A -H-OH-H
Ginkgolide B -H-OH-OH
Ginkgolide C -OH-OH-OH
Ginkgolide J -OH-OH-H
Ginkgolide M -OH-H-OH

Data sourced from multiple references. wikipedia.orgwikipedia.org

Significance of Ginkgolide K as a Diterpene Lactone in Academic Inquiry

This compound (GK) is a diterpene lactone that was identified more recently than the initially discovered members of its family. chemrxiv.orgacs.org It is a component of the ginkgo terpene lactones extracted from the leaves of the Ginkgo biloba tree and is recognized for its distinct biological properties, which have made it a significant subject of academic research. nih.govnih.gov

Scientific investigations have highlighted several areas where this compound shows notable activity. Research indicates that this compound possesses neuroprotective effects, anti-inflammatory properties, and anti-apoptotic capabilities. nih.govspandidos-publications.comnih.gov For instance, studies have shown that this compound can protect neuronal cells from apoptosis (programmed cell death) induced by oxidative stress. spandidos-publications.comresearchgate.net It is also an antagonist of the platelet-activating factor (PAF), a potent inflammatory mediator, and can inhibit PAF-induced platelet aggregation. nih.gov

Recent research has explored its potential in promoting recovery from ischemic stroke. Studies using animal models of middle cerebral artery occlusion found that this compound promotes angiogenesis—the formation of new blood vessels. nih.gov This effect is reportedly mediated through the activation of the JAK2/STAT3 signaling pathway, which in turn increases the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF). nih.gov Furthermore, other studies suggest this compound may have a therapeutic role in osteoarthritis by promoting the production of the cartilage extracellular matrix. nih.gov

Table 2: Selected Research Findings on this compound

This table summarizes key findings from various academic studies on the biological effects of this compound.

Research AreaKey FindingInvestigated ModelReference
Ischemic Stroke Promotes angiogenesis and attenuates neurological impairments.Middle cerebral artery occlusion (tMCAO) mouse model. nih.gov
Osteoarthritis Delays disease progression by promoting cartilage extracellular matrix formation.In vivo rat model and in vitro chondrocyte cultures. nih.gov
Neuroprotection Protects neuronal cells by inhibiting apoptosis and mitochondrial dysfunction.SH-SY5Y and PC12 cell lines. spandidos-publications.comresearchgate.net
Platelet Aggregation Inhibits platelet-activating factor (PAF)-induced platelet aggregation.In vitro platelet aggregation assay. nih.gov

Historical Context of Ginkgolide Discovery and Research Trajectories

The study of ginkgolides began in 1932 when Japanese chemist Furukawa first isolated a mixture of these compounds from the bark of the Ginkgo biloba tree. chemicalbook.comacs.org However, due to their intricate structures, their exact chemical makeup remained a mystery for several decades. It was not until 1967 that the complex, cage-like structures of ginkgolides A, B, and C were fully elucidated by the laboratory of Koji Nakanishi and other independent groups. wikipedia.orgchemrxiv.orgchemicalbook.com The discovery of other ginkgolides followed, with ginkgolide J being identified in 1987 and ginkgolides K, L, P, and Q being isolated more recently. chemrxiv.orgacs.org

The unique and daunting molecular architecture of the ginkgolides presented a significant and attractive target for synthetic organic chemists. chemrxiv.orgresearchgate.net The first total syntheses of ginkgolides A and B were landmark achievements reported by E.J. Corey's research group in 1988. nih.gov The complexity of these molecules, however, means that chemical synthesis is not a commercially viable method for their production. pnas.org

Early research trajectories focused heavily on isolation, purification, and structural elucidation. nih.gov This was followed by intense efforts in total synthesis. chemrxiv.org As the structures became known, research shifted towards understanding the biological activities of these compounds, particularly their potent antagonism of the platelet-activating factor receptor. wikipedia.orgchemicalbook.com The current research frontier has moved towards deciphering the intricate biosynthetic pathways at the molecular and genetic levels and investigating the specific pharmacological profiles of individual, less-abundant ginkgolides like this compound. pnas.orgpnas.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O9 B607640 ginkgolide K

Properties

IUPAC Name

(1R,3R,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXAKXRVQRODDX-GNQXGQJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]34[C@@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Isolation and Structural Characterization Methodologies

Advanced Chromatographic Techniques for Ginkgolide K Isolation

The purification of this compound from a crude plant extract containing numerous other structurally similar ginkgolides (such as A, B, C, and J) presents a significant challenge. nih.govnih.gov The similar chemical properties among these compounds necessitate the use of high-resolution chromatographic techniques. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase configuration (RP-HPLC), is a cornerstone technique for the separation and purification of ginkgolides. tums.ac.irlcms.czresearchgate.net For a trace compound like this compound, ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for both quantification and isolation.

Research findings have detailed a specific UHPLC-MS/MS method for the determination of this compound. nih.gov This method employs a C18 column and a gradient mobile phase, which allows for the effective separation of this compound from other components in biological matrices. nih.gov The high resolving power of UHPLC is essential for separating the closely related terpene trilactones found in Ginkgo extracts. nih.gov

ParameterSpecification
Technique Ultra-High Performance Liquid Chromatography (UHPLC) nih.gov
Column Agilent ZORBAX SB-Aq (4.6 mm × 50 mm, 1.8 μm) nih.gov
Mobile Phase Gradient elution with 0.5% aqueous formic acid and methanol nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of samples. This makes it particularly suitable for the preparative separation of natural products like ginkgolides. nih.gov The selection of an appropriate two-phase solvent system is critical and is based on the partition coefficients (K values) of the target compounds. nih.govmdpi.com A suitable solvent system ensures that the K values for the primary components fall within an optimal range (e.g., 0.25 to 4), allowing for effective separation. mdpi.com While protocols specifically detailing the isolation of this compound via CCC are not widely published, the successful application of High-Speed Countercurrent Chromatography (HSCCC) for separating major ginkgolides demonstrates its high potential for purifying trace ginkgolides as well. nih.govnih.gov

Flash chromatography, a rapid form of column chromatography, is often employed in the initial stages of purification. It serves as a preliminary step to separate the crude ginkgolide fraction from other classes of compounds, such as flavonoids, before finer purification is undertaken using higher resolution methods like preparative HPLC or CCC. google.com

Spectroscopic and Diffraction Methods for Structural Elucidation

Once isolated, the definitive structure of this compound is determined using a combination of spectroscopic and diffraction techniques. Each method provides unique information that, when combined, allows for the complete assignment of its molecular formula, connectivity, and three-dimensional stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex, caged structure of ginkgolides. wikipedia.orgnih.gov Comprehensive 1D (¹H and ¹³C NMR) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are required to unambiguously assign all proton and carbon signals in the molecule. researchgate.net

The analysis of chemical shifts, and particularly the spin-spin coupling constants between adjacent protons, provides critical information about the dihedral angles and, consequently, the relative stereochemistry of the numerous chiral centers. acs.org For the ginkgolide family, with their rigid polycyclic framework, these NMR parameters are essential for confirming the intricate spatial arrangement of atoms. acs.orgnih.gov

Mass spectrometry is fundamental for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. wikipedia.orgnih.gov The established molecular formula for this compound is C₂₀H₂₂O₉. xcessbio.com

Tandem mass spectrometry (MS/MS) is further used for structural confirmation and as a highly specific detection method in chromatographic analyses. nih.gov In this technique, the molecular ion (or a related precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern is characteristic of the molecule's structure. For this compound, a specific ion transition has been identified and used for its quantification. nih.gov

ParameterValue
Molecular Formula C₂₀H₂₂O₉ xcessbio.com
Molecular Weight 406.38 g/mol xcessbio.com
MS/MS Precursor Ion (Positive Mode) m/z 407.10 [M+H]⁺ nih.gov
MS/MS Product Ion m/z 389.20 nih.gov

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically reconstructed into a detailed model of the electron density, and thus the precise positions of all atoms in the solid state. nih.gov

This method was instrumental in confirming the structures of the major ginkgolides, such as ginkgolide A, B, and C, revealing their unique cage structures and absolute configurations. researchgate.netdrugfuture.com While it is the most definitive method for structural analysis, obtaining a suitable single crystal of a trace natural product can be challenging. Specific X-ray crystallographic data for this compound is not widely available in the scientific literature, though the technique remains the ultimate tool for confirming its solid-state conformation.

Iii. Biosynthetic Pathways and Regulation of Ginkgolides Including Ginkgolide K

Overview of Isoprenoid Biosynthesis Pathways in Ginkgo biloba

In plants, the synthesis of isoprenoid precursors is compartmentalized, occurring through two independent pathways: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. pnas.orgpnas.orgfrontiersin.org Both pathways produce the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgmdpi.com

The mevalonate (MVA) pathway operates in the cytoplasm and is primarily responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols. frontiersin.orgoup.com This pathway begins with the condensation of three acetyl-CoA molecules, which are converted to IPP through a series of six enzymatic reactions. mdpi.comresearchgate.net Key rate-limiting enzymes in this pathway include 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). oup.comresearchgate.net While the MVA pathway coexists with the MEP pathway in Ginkgo biloba, studies using labeled glucose have indicated that the MEP pathway is the principal source of precursors for ginkgolide biosynthesis. frontiersin.orgfrontiersin.org Genes encoding key MVA enzymes, such as acetyl-CoA C-acetyltransferase (AACT) and mevalonate kinase (MVK), have been cloned and characterized from G. biloba, confirming the pathway's functional presence. mdpi.comnih.gov

The methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, takes place in the plastids. pnas.orgmdpi.com This pathway is the primary route for the synthesis of monoterpenes, diterpenes (like ginkgolides), and tetraterpenes (carotenoids), as well as the side chains of chlorophylls. oup.commdpi.com The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP) to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). mdpi.comphcogrev.comnih.gov DXP is then converted to MEP by DXP reductoisomerase (DXR). mdpi.com Through a series of subsequent enzymatic steps involving enzymes like 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS) and 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR), the pathway culminates in the production of IPP and DMAPP. mdpi.comphcogrev.comresearchgate.net Research has shown that the biosynthesis of ginkgolides is predominantly rooted in the plastidial MEP pathway. pnas.orgpnas.orgfrontiersin.org

Key Enzymatic Steps in Ginkgolide Biosynthesis

The formation of the complex ginkgolide structure from basic C5 units involves several critical enzymatic steps. These steps include the formation of the universal diterpene precursor and its subsequent cyclization to create the foundational skeleton of ginkgolides.

Both the MVA and MEP pathways generate the C5 isoprenoid units, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgmdpi.com These molecules are the universal building blocks for all terpenoids. nih.gov In Ginkgo biloba, the MEP pathway in the plastids is the main supplier of IPP and DMAPP for ginkgolide biosynthesis. pnas.orgpnas.orgfrontiersin.org The final step of the MEP pathway, which produces IPP and DMAPP from 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP), is catalyzed by HMBPP reductase (HDR). phcogrev.comnih.govsnu.ac.kr Isopentenyl diphosphate isomerase (IDI) facilitates the interconversion between IPP and DMAPP, ensuring the appropriate ratio of these precursors for subsequent reactions. pnas.orgresearchgate.net

Geranylgeranyl diphosphate (GGPP) is the C20 precursor for all diterpenoids, including the ginkgolides. frontiersin.orgtandfonline.com It is synthesized through the condensation of three molecules of IPP with one molecule of DMAPP. frontiersin.orgfrontiersin.org This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPS). frontiersin.orgoup.com The gene encoding GGPPS has been cloned from G. biloba (GbGGPPS), and its expression is crucial for providing the linear skeleton required for ginkgolide formation. tandfonline.com The activity of GGPPS represents a key channeling point, directing the flow of isoprenoid precursors toward diterpenoid synthesis. researchgate.nettandfonline.com

The first committed step in the biosynthesis of ginkgolides is the cyclization of the linear GGPP molecule. frontiersin.orgoup.comscispace.com This crucial reaction is catalyzed by levopimaradiene (B1200008) synthase (LPS), a terpene synthase that converts GGPP into the cyclic diterpene hydrocarbon, levopimaradiene. frontiersin.orgmdpi.comscispace.com The cloning and characterization of the LPS gene from G. biloba (GbLPS) have confirmed its role. tandfonline.comnih.gov Expression of the GbLPS gene is found to be predominantly in the roots, which supports the hypothesis that the initial stages of ginkgolide biosynthesis occur in this organ. frontiersin.orgscispace.comnih.gov Following its formation, levopimaradiene is believed to undergo a series of complex modifications, including oxidation and skeletal rearrangements mediated by cytochrome P450 (CYP) enzymes, to ultimately form the various ginkgolides, such as Ginkgolide K. pnas.orgmdpi.com

Cytochrome P450 (CYP) Enzymes in Late-Stage Hydroxylation and Rearrangements

Cytochrome P450 (CYP) enzymes are crucial for the late-stage modifications that lead to the diverse structures of ginkgolides. pnas.org These enzymes, a large family of heme-containing monooxygenases, catalyze a variety of oxidative reactions, including the hydroxylation of carbon-hydrogen bonds. pnas.orgmalariaworld.orgopenaccessjournals.com This process is vital for increasing the water solubility of molecules, which can impact their biological activity and how they are processed in an organism. malariaworld.orgopenaccessjournals.com

In the biosynthesis of ginkgolides, CYPs are responsible for a series of oxidation, cyclization, and rearrangement steps that convert the initial diterpene hydrocarbon, levopimaradiene, into the various ginkgolide forms. pnas.orgfrontiersin.org For instance, the enzyme GbCYP7005C3 has been identified as a key player in the initial skeletal modification of the ginkgolide precursor. pnas.orgnih.gov Research has identified a biosynthetic gene cluster on chromosome 5 of Ginkgo biloba that includes the gene for levopimaradiene synthase (GbLPS) alongside five CYP genes, suggesting a coordinated function in ginkgolide synthesis. researchgate.net Specifically, GbCYP7005C1 and GbCYP7005C3 have been shown to act on levopimaradiene. nih.gov Another identified enzyme, GbCYP867E38, is responsible for the hydroxylation of ginkgosinoic acid A to form ginkgosinoic acid B. nih.gov The inhibition of CYP enzymes in ginkgo seedlings has been demonstrated to reduce the accumulation of ginkgolides, further confirming their essential role in this pathway. nih.gov While the specific CYP enzymes that catalyze the final steps to produce this compound have not been fully elucidated, it is understood that they are part of this complex enzymatic cascade.

Genetic and Transcriptional Regulation of Biosynthesis

The production of ginkgolides is tightly controlled at the genetic and transcriptional levels, involving a network of biosynthetic genes and regulatory transcription factors.

The early stages of ginkgolide biosynthesis rely on genes from the MEP and mevalonate (MVA) pathways. frontiersin.orgmdpi.com Key genes in the MEP pathway that have been cloned and characterized in Ginkgo biloba include:

DXS (1-deoxy-D-xylulose-5-phosphate synthase): This gene is involved in the initial step of the MEP pathway. frontiersin.orgmdpi.com Its expression can be induced by signaling molecules like salicylic (B10762653) acid (SA) and methyl jasmonate (MeJA). mdpi.com

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): This gene also plays a crucial role in the MEP pathway. frontiersin.orgmdpi.com

IDS (isopentenyl diphosphate isomerase): This gene is responsible for the interconversion of IPP and DMAPP. frontiersin.orgmdpi.com

Genes from the MVA pathway are also involved, including:

HMGR (3-hydroxy-3-methylglutaryl-CoA reductase): Considered a rate-limiting enzyme in the MVA pathway. mdpi.comfrontiersin.org

HMGS (3-hydroxy-3-methylglutaryl-CoA synthase): Another key enzyme in the MVA pathway. researchgate.netmdpi.com

The table below summarizes some of the key biosynthetic genes and their functions.

GeneEnzyme NamePathwayFunction
DXS 1-deoxy-D-xylulose-5-phosphate synthaseMEPInitial step in the MEP pathway. frontiersin.orgmdpi.com
DXR 1-deoxy-D-xylulose-5-phosphate reductoisomeraseMEPCatalyzes a key reduction step in the MEP pathway. frontiersin.orgmdpi.com
IDS Isopentenyl diphosphate isomeraseMEP/MVAInterconverts IPP and DMAPP. frontiersin.orgmdpi.com
HMGR 3-hydroxy-3-methylglutaryl-CoA reductaseMVARate-limiting enzyme in the MVA pathway. mdpi.comfrontiersin.org
HMGS 3-hydroxy-3-methylglutaryl-CoA synthaseMVAKey enzyme in the MVA pathway. researchgate.netmdpi.com

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. In Ginkgo biloba, several transcription factors have been identified as key regulators of ginkgolide biosynthesis. pnas.orgpnas.orgcpu.edu.cn

A significant regulatory hub involves the transcription factor GbEAG (ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS). pnas.orgnih.govpnas.org GbEAG positively regulates ginkgolide production by directly binding to the promoter regions of biosynthetic genes like GbIDI and GbCYP7005C3, enhancing their expression. pnas.orgnih.govpnas.org

The activity of GbEAG is modulated by its interaction with other proteins. GbJAZ3 , a member of the JASMONATE ZINC-FINGER INFLORESCENCE MERISTEM (JAZ) protein family, acts as a repressor. pnas.orgnih.govpnas.org In the absence of jasmonate, GbJAZ3 binds to GbEAG, inhibiting its transcriptional activity. pnas.orgpnas.org When jasmonate levels rise, GbJAZ3 is degraded, releasing GbEAG to activate gene expression. pnas.orgpnas.orgoup.com

GbHY5 (ELONGATED HYPOCOTYL 5), a central regulator of light signaling, also plays a crucial role. pnas.orgnih.govpnas.org GbHY5 activates the expression of GbEAG by binding to its promoter, thereby linking light signals to the ginkgolide biosynthetic pathway. pnas.orgnih.govpnas.org Other transcription factors like GbERF4 and GbMYC2 have also been implicated in regulating terpene trilactone synthesis. researchgate.netoup.com

The biosynthesis of ginkgolides is not an isolated process but is integrated with broader plant signaling networks, particularly those related to hormones and light. pnas.orgpnas.orgcpu.edu.cn

Jasmonate signaling is a key hormonal pathway that influences ginkgolide production. pnas.orgpnas.org Treatment with methyl jasmonate (MeJA), a derivative of jasmonic acid, has been shown to significantly induce the expression of GbEAG and increase the accumulation of ginkgolides in the roots. pnas.orgnih.govpnas.org This response is mediated by the interaction between GbEAG and the repressor protein GbJAZ3. pnas.orgnih.govpnas.org

Light signaling also plays a critical regulatory role. pnas.orgpnas.org The transcription factor GbHY5, a key component of the light signaling pathway, directly activates the expression of GbEAG. pnas.orgnih.govpnas.org This demonstrates a clear mechanism by which light can influence the rate of ginkgolide biosynthesis. The coordinated action of GbEAG, GbJAZ3, and GbHY5 forms a regulatory hub that integrates both jasmonate and light signals to control the production of ginkgolides in Ginkgo biloba roots. pnas.orgpnas.orgcpu.edu.cn

Subcellular Localization and Transport Mechanisms of Ginkgolide Biosynthesis

The synthesis and accumulation of ginkgolides involve distinct cellular compartments and transport between different plant tissues.

The initial steps of ginkgolide biosynthesis, occurring via the MEP pathway, take place in the plastids . frontiersin.org Later-stage enzymes, such as GbCYP7005C3, are located in the endoplasmic reticulum . pnas.org The regulatory transcription factor GbEAG is localized in the nucleus , where it controls the expression of biosynthetic genes. pnas.orgnih.gov

Research indicates that the primary site of ginkgolide biosynthesis is in the roots of the Ginkgo biloba tree, specifically in the fibrous roots and the periderm of the main root. frontiersin.orgpnas.orgfrontiersin.org This is supported by the high expression levels of key biosynthetic genes, such as GbLPS, in these tissues. frontiersin.orgfrontiersin.org

Although synthesized in the roots, ginkgolides are found in high concentrations in the leaves. frontiersin.orgpnas.org This suggests a transport mechanism is in place. It is proposed that ginkgolides are transported from the roots to the leaves through the cortex and phloem of the stem. frontiersin.orgpnas.orgfrontiersin.org The leaves then appear to function primarily as a storage site for these compounds. frontiersin.orgfrontiersin.org

Iv. Synthetic Methodologies and Chemical Derivatization of Ginkgolide K

Total Synthesis Approaches to the Ginkgolide Core Structure

The total synthesis of any ginkgolide is a landmark achievement in organic chemistry due to the molecule's daunting complexity. acs.org While a total synthesis specifically targeting ginkgolide K has not been extensively documented, the strategies developed for other members of the family, such as ginkgolides A, B, and C, are directly applicable to the construction of the shared core structure. chemrxiv.orgchemrxiv.org These syntheses provide a blueprint for accessing the fundamental ginkgolide skeleton.

The primary challenge lies in the stereoselective construction of the congested carbocyclic framework, especially the vicinal quaternary stereocenters. chemrxiv.orgacs.org Seminal works in the field have employed elegant solutions to this problem. The first total syntheses of (±)-ginkgolide A and B by Corey and colleagues utilized a [2+2] ketene (B1206846) cycloaddition followed by a ring expansion to forge these challenging centers. chemrxiv.org An alternative approach by Crimmins also employed an intramolecular [2+2] photocycloaddition to establish the tetracyclic core of ginkgolide B, successfully setting the two quaternary centers with high diastereoselectivity. acs.orgacs.org

More recently, the first total synthesis of (±)-ginkgolide C was achieved by Barriault's group, showcasing a different strategy. chemrxiv.orgchemrxiv.org Their approach involved a diastereoselective Claisen rearrangement and a subsequent enolate alkylation to install the adjacent quaternary carbons. chemrxiv.org A key theme across all successful syntheses is the meticulous orchestration of carbon-carbon bond formations and stereoselective reactions. chemrxiv.orgacs.org

Another innovative strategy for building the spirotetracyclic core of the ginkgolides involves a manganese(III)-mediated oxidative radical cascade. chemrxiv.org This method enables the diastereoselective formation of four of the key rings (A, B, D, and E) in a concise manner, highlighting the power of radical chemistry in assembling complex polycyclic systems. chemrxiv.org

Key Strategy Description Target Molecule(s) Reference(s)
[2+2] Ketene Cycloaddition A cycloaddition followed by ring expansion to create adjacent quaternary stereocenters.(±)-Ginkgolide A & B chemrxiv.org
Intramolecular [2+2] Photocycloaddition Photochemical cycloaddition of an enone to construct the congested tetracyclic core and establish vicinal quaternary centers.(±)-Ginkgolide B acs.orgacs.org
Claisen Rearrangement & Enolate Alkylation A diastereoselective rearrangement followed by alkylation to form the contiguous all-carbon stereocenters.(±)-Ginkgolide C chemrxiv.org
Oxidative Radical Cascade A manganese(III)-mediated cascade reaction to diastereoselectively form the spirotetracyclic core.Ginkgolide Core chemrxiv.org

Semi-synthetic Strategies for this compound Analogues and Derivatives

Semi-synthesis, starting from naturally isolated ginkgolides, offers a more direct route to produce novel analogues and derivatives for biological evaluation. This approach allows for targeted modifications of the ginkgolide scaffold to probe structure-activity relationships (SAR). sioc-journal.cn

The hydroxyl groups on the ginkgolide skeleton, such as those at the C-7 and C-10 positions, are prime targets for chemical modification. The presence and stereochemistry of these groups are known to significantly influence biological activity, particularly as antagonists of the Platelet-Activating Factor (PAF) receptor. columbia.edu

For instance, Ginkgolide C (GC), which possesses a 7β-OH group, is significantly less potent as a PAF receptor antagonist than Ginkgolide B (GB). columbia.edu This has spurred investigations into derivatives with modifications at this position. Studies have shown that introducing more lipophilic groups at the C-7 position can substantially improve PAF receptor affinity. The synthesis of 7-chloro-7-deoxy GB, for example, resulted in a compound with enhanced activity compared to the parent GB. columbia.edu

Similarly, modifications at the C-10 position have been explored. Benzyl ether derivatives at C-10 have been shown to improve the affinity for the PAF receptor, highlighting the importance of this position for ligand-receptor interactions. columbia.edu These semi-synthetic studies are crucial for developing ginkgolide-based therapeutic agents with optimized potency. sioc-journal.cn

Parent Ginkgolide Position Modified Modification Observed Effect on PAFR Affinity Reference
Ginkgolide B (GB)C-7Introduction of ChlorineSignificantly improved affinity columbia.edu
Ginkgolide C (GC)C-7 & C-10Benzylation of OH groupsImproved affinity columbia.edu

The dense stereochemistry of the ginkgolide core requires that any synthetic transformation, whether in a total or semi-synthetic context, proceeds with a high degree of stereocontrol. In total synthesis, diastereoselective aldol (B89426) reactions, hydrogenations, and cyclizations are critical for establishing the correct relative stereochemistry of the multiple chiral centers. chemrxiv.orgresearchgate.net

For example, in the synthesis of ginkgolide C, a late-stage aldol reaction was used to form the crucial C3-C13 bond, creating the final ring and setting a key stereocenter. chemrxiv.org Similarly, the radical cascade approach to the ginkgolide core proceeds with high diastereoselectivity to yield the desired spirocyclic system. chemrxiv.org These transformations are guided by the rigid and compact nature of the polycyclic intermediates, which often directs the approach of reagents to a single face of the molecule, enabling predictable stereochemical outcomes. chemrxiv.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. This approach holds promise for overcoming some of the challenges associated with the complex ginkgolide structure. researchgate.net

Research into ginkgolide biosynthesis has revealed the enzymatic machinery responsible for its construction in the Ginkgo biloba tree. A key discovery was a gene cluster that encodes for unique multifunctional cytochrome P450 (CYP) enzymes. nih.gov These enzymes are responsible for initiating the biosynthesis by catalyzing the complex oxidative rearrangement of a diterpene precursor, levopimaradiene (B1200008), to form the characteristic ginkgolide carbon skeleton, including the tert-butyl group. nih.gov

Specifically, enzymes like CYP720B subfamily members catalyze the intricate C-C bond cleavage and rearrangement of the precursor's decalin system to form the ginkgolide core. nih.gov Harnessing these enzymes, or engineered versions thereof, in a cell-based or cell-free system could provide a powerful and sustainable method for producing the ginkgolide scaffold. This biosynthetic platform could then be coupled with chemical steps to generate this compound and other rare ginkgolides or novel analogues that are difficult to access through total synthesis or isolation from the natural source. researchgate.netresearchgate.net

V. Pharmacological Mechanisms and Molecular Targets in Vitro and Mechanistic Studies

Platelet-Activating Factor Receptor (PAFR) Antagonism

Ginkgolide K, along with other ginkgolides, is recognized for its role as an antagonist of the platelet-activating factor receptor (PAFR), a G-protein-coupled receptor involved in a variety of inflammatory and thrombotic processes. frontiersin.orgnih.govfrontiersin.org

Table 1: this compound and PAFR Antagonism

Mechanism Description Key Findings References
Competitive Inhibition Binds to the Platelet-Activating Factor Receptor (PAFR), preventing the binding of Platelet-Activating Factor (PAF). Locks the receptor in an inactive state, blocking downstream signaling. nih.govresearchgate.net
PAF Inhibition in Astrocytes Reduces the expression of PAF in cultured primary astrocytes under stress conditions (oxygen-glucose deprivation). Both this compound and Ginkgolide B significantly inhibited PAF levels. nih.gov

By competitively inhibiting the PAFR, this compound disrupts the downstream signaling cascades typically initiated by PAF. nih.govfrontiersin.org When PAF binds to its receptor, it activates various intracellular pathways, including the activation of phospholipase C, which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgresearchgate.net These second messengers, in turn, trigger an increase in intracellular calcium concentration and activate protein kinase C (PKC), culminating in inflammatory responses. frontiersin.orgresearchgate.net this compound's antagonism of PAFR can mitigate these effects. ajol.info

Furthermore, PAFR activation is linked to the stimulation of other critical signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, and the PI3K/Akt pathway. mdpi.comresearchgate.net These pathways are involved in cell proliferation, survival, and inflammation. By blocking PAFR, ginkgolides can lead to decreased phosphorylation of ERK and Akt. mdpi.comresearchgate.net For instance, in astrocytes subjected to oxygen-glucose deprivation, this compound treatment resulted in higher expression of PI3K and phosphorylated-Akt compared to ginkgolide B, suggesting a potent modulation of this survival pathway. nih.gov

Neuroprotective Mechanisms at Cellular and Molecular Levels

This compound exhibits significant neuroprotective properties, largely attributed to its ability to counteract oxidative stress, a key factor in the pathology of neurodegenerative diseases and ischemic brain injury. nih.govresearchgate.net

This compound's neuroprotective effects are closely linked to its capacity to modulate pathways involved in oxidative stress. spandidos-publications.com

A primary mechanism of this compound's neuroprotective action is its ability to inhibit the production of reactive oxygen species (ROS). researchgate.netnih.gov In vitro studies have consistently demonstrated that this compound can protect neuronal cells from damage by reducing ROS levels. researchgate.netnih.govjst.go.jp For example, in PC12 cells exposed to glutamate-induced cytotoxicity, pretreatment with this compound significantly inhibited ROS production. researchgate.netnih.gov Similarly, in a model of hydrogen peroxide-induced oxidative stress in PC12 cells, this compound pretreatment effectively attenuated the generation of ROS. jst.go.jp This reduction in ROS helps to ameliorate oxidative stress and prevent subsequent cellular damage, including apoptosis. nih.govjst.go.jp

Table 2: Effect of this compound on ROS Production in PC12 Cells

Experimental Model Effect of this compound Outcome References
Glutamate-induced cytotoxicity Significantly inhibited ROS production. Protected against apoptosis. researchgate.netnih.gov
Hydrogen peroxide-induced oxidative stress Effectively attenuated ROS generation. Ameliorated oxidative stress and restored mitochondrial membrane potential. jst.go.jp

In addition to directly inhibiting ROS production, this compound enhances the cellular antioxidant defense system by upregulating the activity of key antioxidant enzymes. researchgate.net Studies have shown that this compound can significantly increase the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). researchgate.netnih.gov These enzymes play a crucial role in detoxifying harmful free radicals. mdpi.com

Furthermore, this compound has been found to modulate the Nrf2/HO-1 signaling pathway, a critical regulator of the antioxidant response. spandidos-publications.commdpi.com In cultured astrocytes under oxygen-glucose deprivation, this compound treatment led to a marked upregulation of both Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (HO-1). spandidos-publications.com The activation of the Nrf2/HO-1 axis is pivotal for maintaining redox homeostasis and protecting cells from oxidative damage. spandidos-publications.commdpi.com This upregulation of the endogenous antioxidant system is a key component of this compound's neuroprotective mechanism. spandidos-publications.com

Table 3: this compound's Influence on Antioxidant Pathways

Pathway/Enzyme Effect of this compound Cell/Animal Model References
Superoxide Dismutase (SOD) Upregulated activity. PC12 cells (glutamate-induced cytotoxicity) researchgate.netnih.gov
Glutathione Peroxidase (GSH-Px) Upregulated activity. PC12 cells (glutamate-induced cytotoxicity) researchgate.netnih.gov
Nrf2/HO-1 Axis Upregulated expression of Nrf2 and HO-1. Primary cortical astrocytes (oxygen-glucose deprivation) spandidos-publications.commdpi.com

Anti-Apoptotic Mechanisms

This compound exerts its anti-apoptotic effects through several interconnected mechanisms that preserve cellular integrity and function in the face of stressors like glutamate-induced cytotoxicity and oxygen-glucose deprivation.

This compound has been shown to significantly inhibit the activation of key executioner caspases involved in the apoptotic cascade. In models of glutamate-induced cytotoxicity in PC12 cells, pretreatment with this compound led to a reduction in the protein levels of caspase-3. chemfaces.comnih.gov Similarly, in SH-SY5Y cells subjected to oxygen-glucose deprivation, this compound markedly decreased the activity of cleaved caspase-3 and caspase-9. nih.gov Studies on PC12 cells exposed to hydrogen peroxide also demonstrated that this compound notably inhibited the activities of both caspase-3 and caspase-9. nih.govjst.go.jp This inhibition is a critical step in preventing the downstream events of apoptosis, such as DNA fragmentation and cell death. frontiersin.org The anti-apoptotic actions of this compound are linked to its ability to interfere with the mitochondrial pathway of apoptosis, where the activation of caspase-9 is a pivotal event preceding the activation of caspase-3. jst.go.jpresearchgate.net

Table 1: Effect of this compound on Caspase Activity

Cell LineInducing AgentEffect on Caspase-3Effect on Caspase-9Source
PC12Glutamate (B1630785)Reduced protein levelsNot specified chemfaces.comnih.gov
SH-SY5YOxygen-Glucose DeprivationDecreased activityDecreased activity nih.gov
PC12Hydrogen PeroxideInhibited activityInhibited activity nih.govjst.go.jp

A critical aspect of this compound's neuroprotective function is its ability to preserve mitochondrial health. In studies involving PC12 cells subjected to glutamate-induced toxicity, a reduction in mitochondrial membrane potential (MMP) was observed. nih.govresearchgate.net Pretreatment with this compound, however, attenuated this decrease in MMP. chemfaces.comresearchgate.net Similarly, in PC12 cells exposed to hydrogen peroxide, this compound pretreatment boosted MMP expression. nih.govjst.go.jp The restoration of MMP is crucial as its loss can trigger the release of pro-apoptotic factors from the mitochondria. jst.go.jp By stabilizing the mitochondrial membrane, this compound helps to maintain cellular energy homeostasis and prevent the initiation of the intrinsic apoptotic pathway. plos.org

This compound has been found to protect against glutamate-induced apoptosis by inhibiting the influx of calcium ions (Ca2+). chemfaces.comnih.gov In PC12 cells, glutamate exposure leads to an increase in intracellular Ca2+, a key trigger for excitotoxicity and apoptosis. researchgate.netmums.ac.ir Pretreatment with this compound significantly reduces this Ca2+ influx. chemfaces.comresearchgate.net This inhibition of calcium overload is critical for preventing subsequent detrimental events.

Furthermore, this compound prevents the release of cytochrome c from the mitochondria into the cytosol, a crucial step in the activation of the apoptotic cascade. chemfaces.comresearchgate.net In both glutamate- and hydrogen peroxide-induced apoptosis models in PC12 cells, this compound was shown to inhibit the release of cytochrome c. researchgate.netjst.go.jp This action is likely a direct consequence of the stabilization of the mitochondrial membrane potential and prevents the formation of the apoptosome, which is responsible for activating caspase-9. frontiersin.orgresearchgate.net

Table 2: Effects of this compound on Ca2+ Influx and Cytochrome c Release in PC12 Cells

Inducing AgentEffect on Ca2+ InfluxEffect on Cytochrome c ReleaseSource
GlutamateInhibitedInhibited chemfaces.comnih.govresearchgate.net
Hydrogen PeroxideNot specifiedPrevented nih.govjst.go.jp

This compound has been shown to induce protective autophagy in astrocytes following oxygen-glucose deprivation. nih.gov This process is mediated through the activation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR)/ULK1 signaling pathway. nih.govmedchemexpress.eu In astrocytes subjected to oxygen-glucose deprivation, pretreatment with this compound promoted cell proliferation and migration. nih.gov This effect was associated with the upregulation of autophagy-related proteins and the activation of the AMPK/mTOR/ULK1 pathway. nih.gov The induction of autophagy by this compound is considered a protective mechanism that helps cells to survive under ischemic conditions. nih.govselleck.co.jp

Anti-Inflammatory Effects

In addition to its anti-apoptotic properties, this compound exhibits anti-inflammatory effects by modulating the expression of various cytokines.

While much of the research on the anti-inflammatory effects of ginkgolides has focused on Ginkgolide A and B, the broader class of ginkgolides, which includes this compound, has been shown to modulate cytokine expression. frontiersin.org For instance, Ginkgo biloba extract has been found to decrease the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). ijbs.comfrontiersin.org Specifically, studies on Ginkgolide A have demonstrated its ability to suppress the production of IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. nih.gov Although direct evidence for this compound's effect on these specific cytokines is still emerging, the known anti-inflammatory properties of the ginkgolide family suggest a similar mechanism of action. frontiersin.orgnih.gov

Inhibition of NF-κB Signaling Pathway

This compound has been shown to exert inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial mediator of inflammatory responses. In experimental models utilizing astrocytes, this compound has demonstrated the ability to suppress the expression of phosphorylated NF-κB p65. spandidos-publications.com This inhibition is significant as the phosphorylation of the p65 subunit is a key step in the activation of the NF-κB pathway, leading to the transcription of pro-inflammatory genes. spandidos-publications.com By downregulating p65 phosphorylation, this compound effectively curtails the inflammatory cascade. spandidos-publications.com This anti-inflammatory action is further supported by findings that ginkgolides, as a group, can down-regulate IκBα, a key inhibitor of NF-κB. frontiersin.orgfrontiersin.org

Modulation of MAPK Signaling Pathways (e.g., ERK, JNK, p38)

This compound plays a role in modulating mitogen-activated protein kinase (MAPK) signaling pathways, which are central to cellular responses to a variety of stimuli, including stress and inflammation. Specifically, ginkgolides have been found to inhibit the activation of p38, JNK, and Erk1/2, which are key components of the MAPK cascade. researchgate.net The anti-inflammatory effects of ginkgolides are partly attributed to the downregulation of these pathways. frontiersin.orgfrontiersin.org While some studies on related ginkgolides, like Ginkgolide B, have shown a significant inhibition of the ERK/MAPK pathway with no significant change in JNK and p38 activation, other research indicates that a Diterpene Ginkgolides Meglumine Injection, containing this compound, can inhibit the activation of p38, JNK, and Erk1/2. researchgate.netmdpi.com

Toll-like Receptor 4 (TLR4) Antagonism

Ginkgolides, including potentially this compound, are recognized for their role as antagonists of Toll-like receptor 4 (TLR4). nih.gov TLR4 is a key receptor in the innate immune system that, upon activation by ligands like lipopolysaccharide (LPS), initiates a signaling cascade that leads to inflammation. frontiersin.orgfrontiersin.org Ginkgolides inhibit the TLR4-mediated inflammatory response. nih.gov This is achieved by down-regulating the expression of TLR4 and its downstream adapter protein MyD88, thereby suppressing the entire signaling pathway. frontiersin.orgnih.gov By acting as a TLR4 antagonist, ginkgolides can block the activation of subsequent inflammatory pathways like NF-κB and MAPK. frontiersin.orgfrontiersin.orgnih.gov

Endoplasmic Reticulum (ER) Stress Mitigation

Activation of IRE1α/XBP1 Pathway

This compound has been found to protect against cellular damage by mitigating endoplasmic reticulum (ER) stress through the activation of the inositol-requiring enzyme 1α (IRE1α)/X-box binding protein 1 (XBP1) pathway. nih.govnih.gov This pathway is a critical branch of the unfolded protein response (UPR), a cellular mechanism for coping with the accumulation of misfolded proteins in the ER. aginganddisease.orgfrontiersin.org In both in vitro and in vivo models of cardiac injury, this compound enhanced the phosphorylation of IRE1α and the subsequent splicing of XBP1 mRNA. nih.govnih.gov The spliced form of XBP1 (XBP1s) then acts as a transcription factor to upregulate genes that help restore ER function. mdpi.com

Regulation of ER-Associated Degradation (ERAD) and Autophagy

The activation of the IRE1α/XBP1 pathway by this compound leads to an increase in ER-associated degradation (ERAD) and autophagy, both of which are crucial for clearing misfolded proteins. nih.govnih.gov XBP1s, the activated form of XBP1, upregulates genes that encode components of the ERAD system, which targets misfolded proteins for degradation. mdpi.com Additionally, the activation of the IRE1α/XBP1 pathway by this compound promotes autophagy, a process where the cell degrades its own components to remove damaged organelles and protein aggregates. nih.govnih.gov This enhancement of protein clearance mechanisms helps to alleviate ER stress and prevent cell death. nih.govnih.gov

Promotion of Neurotrophic Factor Expression (e.g., BDNF, CNTF, bFGF)

This compound has been shown to promote the expression of several neurotrophic factors that are essential for neuronal survival and regeneration. Studies have demonstrated that this compound can increase the production of ciliary neurotrophic factor (CNTF) and basic fibroblast growth factor (bFGF) in astrocytes. researchgate.net These factors are known to have neuroprotective effects. uc.pt Furthermore, in animal models of neurological disorders, this compound treatment has been associated with increased expression of brain-derived neurotrophic factor (BDNF). spandidos-publications.com BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. nih.gov The upregulation of these neurotrophic factors by this compound suggests a potential mechanism for its neuroprotective and regenerative effects. spandidos-publications.comresearchgate.net

Interactive Data Table: this compound Pharmacological Mechanisms

MechanismKey Molecular TargetsObserved EffectsExperimental Model
NF-κB Signaling Inhibition p-NF-κB/p65Decreased expression of phosphorylated NF-κB p65. spandidos-publications.comOxygen-glucose deprivation (OGD) treated astrocytes. spandidos-publications.com
MAPK Signaling Modulation p38, JNK, Erk1/2Inhibition of p38, JNK, and Erk1/2 activation. researchgate.netRat optic nerve crush injury model and OGD-induced RGC-5 cells. researchgate.net
TLR4 Antagonism TLR4, MyD88Down-regulation of TLR4 and MyD88 expression. frontiersin.orgnih.govHigh glucose-treated human umbilical vein endothelial cells (HUVECs). nih.gov
ER Stress Mitigation (IRE1α/XBP1) IRE1α, XBP1Enhanced IRE1α phosphorylation and XBP1 mRNA splicing. nih.govnih.govCultured neonatal rat cardiomyocytes and mouse model of acute myocardial infarction. nih.govnih.gov
ERAD and Autophagy Regulation ERAD components, Autophagy-related proteinsIncreased ERAD-mediated clearance of misfolded proteins and autophagy. nih.govnih.govCultured neonatal rat cardiomyocytes and mouse model of acute myocardial infarction. nih.govnih.gov
Neurotrophic Factor Promotion CNTF, bFGF, BDNFIncreased production of CNTF and bFGF; increased expression of BDNF. spandidos-publications.comresearchgate.netAstrocytes exposed to myelin debris; OGD-treated astrocytes. spandidos-publications.comresearchgate.net

Astrocytic Function Modulation (e.g., proliferation, migration, myelin debris phagocytosis)

This compound (GK) has been shown to modulate several critical functions of astrocytes, the most abundant glial cells in the central nervous system. nih.gov Research indicates that GK can influence astrocyte proliferation and migration, particularly under conditions of stress such as oxygen-glucose deprivation (OGD), which mimics ischemic injury. jst.go.jpspandidos-publications.com One study demonstrated that this compound promotes both the proliferation and migration of astrocytes after OGD by inducing a protective form of autophagy through the AMPK/mTOR/ULK1 signaling pathway. jst.go.jpfrontiersin.org

Furthermore, this compound plays a role in the context of demyelination, a pathological process central to diseases like multiple sclerosis. nih.gov Astrocytes are actively involved in clearing myelin debris, a crucial step for subsequent remyelination. researchgate.netcjter.com In a cuprizone-induced demyelination mouse model, astrocytes were observed to engulf myelin debris, which led to a state of astrocyte reactivity. researchgate.net This reactive state was characterized by increased expression of p-NF-kB/p65 and Activating Transcription Factor 6 (ATF6), alongside decreased expression of Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.net Treatment with this compound was found to reverse these molecular changes. researchgate.net

GK also demonstrated a protective effect by inhibiting the self-apoptosis of astrocytes that occurs after they are stimulated by myelin debris. researchgate.net This was evidenced by GK's ability to inhibit the increased expression of the pro-apoptotic proteins caspase-3 and BCL2-associated X (Bax). researchgate.net Concurrently, GK treatment promoted the production of the neurotrophic factors ciliary neurotrophic factor (CNTF) and basic fibroblast growth factor (bFGF) by astrocytes, which helps create a microenvironment conducive to myelin regeneration. researchgate.net

Table 1: Modulation of Astrocytic Molecular Targets by this compound

Molecular Target/PathwayObserved Effect of this compoundBiological ConsequenceExperimental Model
AMPK/mTOR/ULK1 PathwayActivationInduces protective autophagy, promoting astrocyte proliferation and migration. jst.go.jpfrontiersin.orgAstrocytes exposed to Oxygen-Glucose Deprivation (OGD). jst.go.jp
p-NF-kB/p65Inhibition/Reversal of increaseReduces astrocyte reactivity following myelin debris exposure. researchgate.netCuprizone-induced demyelination model. researchgate.net
ATF6Reversal of increaseContributes to the reduction of astrocyte reactivity. researchgate.netCuprizone-induced demyelination model. researchgate.net
Nrf2Upregulation/Reversal of decreaseEnhances antioxidant response and protects against apoptosis. researchgate.netCuprizone-induced demyelination model. researchgate.net
Caspase-3 / BaxInhibitionPrevents apoptosis of astrocytes stimulated by myelin debris. researchgate.netAstrocytes exposed to myelin debris. researchgate.net
CNTF / bFGFIncreased ProductionCreates a supportive microenvironment for myelin regeneration. researchgate.netAstrocytes exposed to myelin debris. researchgate.net

Angiogenesis Promotion via JAK2/STAT3 Pathway Activation

This compound has been identified as a promoter of angiogenesis, the formation of new blood vessels, a critical process for recovery from ischemic events like stroke. jst.go.jpchemfaces.com The primary mechanism for this effect is the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. jst.go.jpnih.govd-nb.info

In a transient middle cerebral artery occlusion (tMCAO) mouse model, administration of this compound was shown to promote angiogenesis in the injured areas of the cortex and striatum. chemfaces.comd-nb.info Mechanistic studies revealed that GK treatment leads to the increased phosphorylation of both JAK2 and STAT3. researchgate.net The activation of this pathway directly results in the upregulation of downstream pro-angiogenic factors, notably Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). chemfaces.comd-nb.info The critical role of this pathway was confirmed in experiments where the pharmacological inhibition of JAK2/STAT3 using the inhibitor AG490 abolished the GK-induced upregulation of HIF-1α and VEGF. chemfaces.com

Table 2: Key Molecular Events in this compound-Promoted Angiogenesis

Molecule/PathwayRoleEffect of this compound
JAK2/STAT3 PathwayCore signaling cascadeActivates the pathway through increased phosphorylation of JAK2 and STAT3. nih.govresearchgate.net
HIF-1αDownstream transcription factorIncreases expression via JAK2/STAT3 activation. chemfaces.comd-nb.info
VEGFKey pro-angiogenic growth factorIncreases expression via JAK2/STAT3 activation. chemfaces.comd-nb.info
AG490 (JAK2/STAT3 inhibitor)Experimental inhibitorAbolishes the pro-angiogenic effects of this compound. chemfaces.com

Mechanisms in Cartilage Extracellular Matrix Regulation

This compound exhibits therapeutic potential in the context of osteoarthritis (OA), a degenerative joint disease characterized by the breakdown of cartilage extracellular matrix (ECM). researchgate.netnih.gov Studies have found that GK can promote the production of the major components of the cartilage ECM, thereby counteracting the degenerative process. researchgate.netnih.gov

Activation of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway

The environment within articular cartilage is naturally hypoxic (low in oxygen), and chondrocytes have adapted to this condition, with HIF-1α acting as a master regulator of their response. frontiersin.org Research based on transcriptome sequencing of OA chondrocytes treated with this compound revealed that GK may exert its therapeutic effects by activating the HIF-1α pathway. researchgate.netnih.gov The activation of HIF-1α is crucial for regulating chondrocyte survival, metabolism, and the maintenance of the cartilage matrix. frontiersin.org By activating this pathway, this compound helps to protect chondrocytes and delay cartilage degradation. researchgate.netnih.govfrontiersin.org

Regulation of Yes-Associated Protein (YAP) Signaling

The Yes-Associated Protein (YAP) signaling pathway, a key component of the Hippo signaling cascade, plays a significant role in chondrocyte proliferation, survival, and differentiation. dovepress.comnih.gov The therapeutic mechanism of this compound in osteoarthritis involves the regulation of this pathway. dovepress.comnih.gov Specifically, the activation of the HIF-1α pathway by GK, in turn, activates YAP. researchgate.netnih.gov This regulation of YAP signaling by this compound promotes the formation of the cartilage extracellular matrix and inhibits the apoptosis of chondrocytes affected by osteoarthritis. researchgate.netnih.govdovepress.com This dual action highlights a key mechanism by which this compound can delay the progression of OA. nih.govdovepress.comnih.gov

Table 3: this compound's Regulatory Effects on Cartilage

Pathway / MoleculeEffect of this compoundDownstream Consequence in Chondrocytes
HIF-1α PathwayActivation. researchgate.netnih.govEnhances chondrocyte survival and activates downstream YAP signaling. researchgate.netnih.gov
YAP SignalingActivation (downstream of HIF-1α). researchgate.netnih.govPromotes formation of cartilage extracellular matrix; Inhibits apoptosis. researchgate.netnih.govdovepress.com

Vi. Structure Activity Relationship Sar Studies of Ginkgolide K and Derivatives

Correlating Structural Features with PAFR Antagonistic Activity

Ginkgolides are well-known antagonists of the platelet-activating factor receptor (PAFR), a key player in inflammatory and thrombotic processes. nih.govresearchgate.netresearchgate.net SAR studies have been instrumental in pinpointing the specific structural components of ginkgolides that are essential for this antagonism.

The number and location of hydroxyl (–OH) groups on the ginkgolide skeleton are critical determinants of PAFR antagonistic activity. researchgate.netresearchgate.net Generally, the polarity of the ginkgolide molecule influences its activity, with less polar compounds often exhibiting stronger antagonism. researchgate.net

Ginkgolide B, which possesses two hydroxyl groups, is considered the most potent natural PAFR antagonist. researchgate.netmdpi.com The presence of hydroxyl groups at the C-1 and C-3 positions is a characteristic of the more powerful antagonists like ginkgolide A and B. researchgate.net In contrast, ginkgolide C, which has an additional hydroxyl group at the C-7 position, is significantly less potent. researchgate.netresearchgate.net This suggests that the presence of a hydroxyl group at C-7 is detrimental to high-affinity binding to the PAFR.

Studies on ginkgolide C derivatives have shown that acetylation of the hydroxyl groups can modulate activity. For instance, acetylating the C-7 hydroxyl group in ginkgolide C is tolerated but does not enhance activity compared to the parent compound. columbia.edu Interestingly, the 10-acetyl derivative of ginkgolide B is more potent than the 1,10-diacetyl derivative, indicating that while a hydroxyl group at C-10 is important, its acetylation is tolerated. columbia.edu The loss of the C-1 hydroxyl group, as seen in ginkgolide J, further diminishes activity, highlighting the importance of this specific functional group. researchgate.net

The rigid, cage-like structure of ginkgolides, which includes a unique spiro researchgate.netresearchgate.netnonane system and three lactone rings (designated C, D, and F), is fundamental to their biological function. researchgate.netchemrxiv.org The spiro-nonane core provides a rigid scaffold that correctly orients the functional groups for interaction with the receptor.

Investigations into the lactone rings have revealed their essential role in PAFR antagonism. researchgate.netmdpi.com Studies involving the reduction of the carbonyl groups in the lactone rings C, D, and F resulted in a significant loss of potency, indicating that the integrity of these rings is crucial for activity. researchgate.net However, some modifications are tolerated. For example, simpler analogs of ginkgolide B that lack the C lactone ring have been shown to be nearly as potent as the parent compound. researchgate.net

Conversely, selective opening of the lactone rings can have varied effects. One study demonstrated that the selective aminolysis of the lactone ring C in ginkgolide B led to a derivative with significantly enhanced inhibitory activity on platelet aggregation. acs.org In contrast, the aminolysis of both lactone rings C and F resulted in inactive compounds. acs.org This highlights the differential importance of the various lactone moieties.

The C-7 and C-10 positions have been key targets for synthetic modifications to probe the SAR of ginkgolides.

C-7 Position: As mentioned, the presence of a hydroxyl group at C-7, particularly in the 7β position as in ginkgolide C, reduces PAFR antagonistic activity. researchgate.net Substituents at the C-7 position generally decrease activity. mdpi.com However, the stereochemistry of the substituent is critical. Studies on ginkgolide B derivatives have shown that ginkgolides with 7α-substituents have increased affinity compared to those with 7β-substituents. researchgate.net Notably, 7α-chloro ginkgolide B was found to be the most potent nonaromatic ginkgolide derivative reported to date. researchgate.net This indicates that introducing lipophilic groups at the C-7α position can significantly enhance PAFR affinity. niph.go.jp

SAR for Other Biological Activities (e.g., Neuroprotection, Anti-inflammatory)

Beyond PAFR antagonism, ginkgolide K exhibits significant neuroprotective and anti-inflammatory effects. caymanchem.comnih.govfrontiersin.org While the SAR for these activities is less defined than for PAFR antagonism, some insights have emerged.

The neuroprotective effects of this compound are partly attributed to its antioxidative action. nih.gov In vitro studies suggest this compound may have superior therapeutic potential compared to ginkgolide B for neuroprotection, as it more readily upregulates the PI3K/Akt signaling pathway, which is involved in cell survival and anti-inflammatory effects. nih.gov The anti-inflammatory properties of ginkgolides are largely linked to their ability to antagonize the PAF receptor, thereby inhibiting inflammatory cascades. nih.govfrontiersin.org this compound, along with other ginkgolides like A, B, C, and J, has reported anti-inflammatory activities. researchgate.net The structural features that enhance PAFR antagonism, such as modifications at the C-7 and C-10 positions, are likely to also contribute to their anti-inflammatory efficacy.

Ginkgolides have also been identified as antagonists of the inhibitory glycine (B1666218) receptor (GlyR). nih.govnih.gov SAR studies for this activity revealed that native ginkgolide C is the most potent ligand. nih.gov Any manipulation of the hydroxyl groups on the ginkgolide scaffold led to a loss of activity at α1 glycine receptors, indicating that the specific arrangement and availability of these hydroxyls are critical for this particular biological action. nih.gov

Computational Approaches in SAR Studies (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become valuable tools for elucidating the SAR of ginkgolides. researchgate.netnih.gov These in silico techniques simulate the interaction between a ligand (like this compound) and a target protein, predicting binding affinities and modes. nih.gov

Molecular docking studies have been used to investigate the binding of various ginkgolides to proteins relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE). nih.govnih.gov These studies help to understand how the structural and electronic features of the ginkgolide molecule, such as hydrogen bonding capabilities and hydrophobic interactions, contribute to binding. nih.gov For instance, docking studies have analyzed the binding modes of ginkgolides A, B, and C to AChE to establish a structure-activity relationship at the molecular level. nih.gov

These computational models can rationalize experimental findings, such as why certain substitutions enhance activity while others diminish it. They can predict how modifications to the this compound structure might affect its interaction with target receptors like PAFR or enzymes involved in neuroinflammation. By providing insights into the binding energy and key interactions (e.g., hydrogen bonds, van der Waals forces), molecular docking helps guide the synthesis of new derivatives with potentially improved therapeutic profiles. researchgate.netjournalijar.com

Data Tables

Table 1: Impact of Hydroxyl Group Position on PAFR Antagonistic Activity

Compound Hydroxyl Group Positions Relative PAFR Antagonistic Activity
Ginkgolide A C-1, C-10 High
Ginkgolide B C-1, C-3, C-10 Very High (Most Potent)
Ginkgolide C C-1, C-3, C-7, C-10 Low
Ginkgolide J C-3, C-10 Moderate

This table is a simplified representation based on compiled SAR data. Relative activity is a generalization from multiple sources.

Table 2: Effect of Substitutions on Ginkgolide Activity

Parent Compound Position of Substitution Type of Substitution Resulting Activity
Ginkgolide C C-7 Acetylation Tolerated, but no improvement vs. GC
Ginkgolide B C-10 Acetylation Tolerated
Ginkgolide B C-1, C-10 Di-acetylation Less potent than 10-Ac-GB
Ginkgolide B C-7α Chloro Increased PAFR affinity vs. GB
Ginkgolide B Lactone Ring C Aminolysis (Ring Opening) Enhanced platelet aggregation inhibition
Ginkgolide B Lactone Rings C & F Aminolysis (Ring Opening) Inactive

This table summarizes findings from various derivative studies.

Vii. Advanced Analytical Research Methodologies for Ginkgolide K

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS stands as a cornerstone for the analysis of ginkgolide K, offering unparalleled sensitivity and selectivity. nih.govnih.gov This technique combines the high-resolution separation capabilities of UHPLC with the precise detection and structural elucidation power of tandem mass spectrometry. unil.ch

The quantification of this compound in complex biological samples like plasma and tissues is crucial for pharmacokinetic studies. nih.gov A robust UHPLC-MS/MS method is essential for this purpose.

Method Development: A sensitive and reliable UHPLC-MS/MS method has been developed for the determination of this compound in rat plasma and tissues. nih.gov The process typically involves:

Sample Preparation: Biological samples are pretreated to extract this compound and remove interfering substances. A common method is liquid-liquid extraction with a solvent like ethyl acetate. nih.govinnovareacademics.in

Chromatographic Separation: The extract is then injected into a UHPLC system. A C18 column is often used to separate this compound from other components. rsc.orgrsc.org The mobile phase, a mixture of solvents like water with formic acid and acetonitrile (B52724) or methanol, is carefully optimized to achieve the best separation. nih.govrsc.org

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. For this compound, positive electrospray ionization (ESI) is often used. nih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govrsc.org For this compound, a common transition monitored is m/z 407.10 → 389.20. nih.gov

Method Validation: Once developed, the method undergoes rigorous validation to ensure its reliability. Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration of this compound and the instrument response over a specific range. For instance, a study showed high linearity over a 100-fold dynamic range for ginkgolides A, B, and K. rsc.org

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) are assessed. Intra- and inter-day measurements should have relative standard deviations (RSD) below acceptable limits, often less than 15%. rsc.orgresearchgate.net

Recovery: The efficiency of the extraction process is determined. Extraction recoveries for ginkgolides from human plasma have been reported to be in the range of 78.5–91.9%. rsc.orgrsc.org

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified. For ginkgolides, LOQ values in the low ng/mL range have been achieved. rsc.orgrsc.org

A validated UHPLC-MS/MS method allows for the accurate and reliable quantification of this compound in biological matrices, which is fundamental for understanding its behavior in the body. nih.gov

Validated UHPLC-MS/MS methods are instrumental in studying the metabolic fate and tissue distribution of this compound. nih.gov These studies provide insights into how the body processes the compound and where it accumulates.

In one such study, after intravenous administration of this compound to rats, the UHPLC-MS/MS method was used to measure its concentration in plasma and various tissues over time. nih.gov The results indicated that this compound is rapidly eliminated from the body, with a significant decrease in plasma concentration within four hours. nih.gov

The tissue distribution analysis revealed that the highest concentrations of this compound were found in the liver and kidney, suggesting these organs are the primary sites of its distribution and potential elimination. nih.gov This information is critical for understanding the compound's pharmacokinetic profile.

ParameterFindingSource
Elimination Rapid elimination within 4 hours after intravenous administration in rats. nih.gov
Major Distribution Tissues Liver and Kidney. nih.gov

Gas Chromatography (GC) for Terpene Trilactone Analysis

While HPLC is more common, Gas Chromatography (GC) is another technique used for the analysis of terpene trilactones, including ginkgolides. benthamopenarchives.comoup.comnih.gov However, ginkgolides are not volatile enough for direct GC analysis and require a derivatization step to increase their volatility. oup.com This typically involves converting their hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. oup.comcapes.gov.br

GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) can be used for the quantification and identification of ginkgolides. benthamopenarchives.comcapes.gov.br GC-MS provides higher selectivity and allows for structural confirmation of the analytes. capes.gov.br

A developed GC-FID method for terpene trilactones reported good linearity and precision, with intra-day and inter-day RSDs ranging from 1.13% to 3.68%. benthamopenarchives.comresearchgate.net The mean recoveries for ginkgolides were found to be 99.78% ± 0.82%. benthamopenarchives.comresearchgate.net While these methods have been established for ginkgolides A, B, and C, their specific application to this compound is less documented. benthamopenarchives.comoup.com

ParameterValueSource
Intra-day RSD (Ginkgolides) up to 2.34% benthamopenarchives.comresearchgate.net
Inter-day RSD (Ginkgolides) up to 3.68% benthamopenarchives.comresearchgate.net
Mean Recovery (Ginkgolides) 99.78% ± 0.82% benthamopenarchives.comresearchgate.net

Integration of Multi-omics Data (e.g., Metabolomics and Transcriptomics) for Biosynthesis Studies

Understanding the biosynthesis of this compound in Ginkgo biloba is a complex challenge that can be addressed by integrating data from multiple "omics" platforms, particularly metabolomics and transcriptomics. frontiersin.orgmaxapress.commdpi.com This approach provides a holistic view of the molecular processes involved. researchgate.net

Metabolomics involves the comprehensive analysis of all metabolites, including ginkgolides, in a biological sample. maxapress.com UHPLC-MS/MS is a key analytical tool in metabolomics for identifying and quantifying a wide range of compounds. frontiersin.orgnih.gov

Transcriptomics focuses on studying the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. This provides information about which genes are being expressed. sci-hub.senih.gov

By correlating the levels of this compound (and other ginkgolides) with the expression levels of specific genes, researchers can identify candidate genes involved in its biosynthetic pathway. frontiersin.org For instance, studies have successfully correlated the expression of certain genes with the production of various terpene trilactones. frontiersin.org

However, a multi-omics study on Ginkgo biloba seeds noted that this compound could not be successfully correlated with gene expression profiles due to its extremely low content. frontiersin.org This highlights the analytical challenge posed by low-abundance compounds even with advanced techniques.

Despite this, multi-omics approaches have been instrumental in elucidating the general biosynthetic pathways of ginkgolides, identifying key rate-limiting enzymes, and uncovering regulatory factors. frontiersin.orgnih.gov These studies have revealed that the biosynthesis of ginkgolides primarily occurs through the MEP (2-C-methyl-D-erythritol-4-phosphate) pathway. frontiersin.org Further research using more sensitive techniques or focusing on specific tissues where this compound might be more abundant could help to fully unravel its biosynthetic origins.

Omics ApproachApplication in this compound ResearchSource
Metabolomics Identification and quantification of this compound and other metabolites. frontiersin.orgfrontiersin.org
Transcriptomics Identification of genes potentially involved in the ginkgolide biosynthetic pathway. frontiersin.orgsci-hub.se
Multi-omics Integration Correlation of metabolite levels with gene expression to elucidate biosynthetic pathways. frontiersin.orgmaxapress.com

Viii. Future Directions and Emerging Research Avenues

Elucidating Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of ginkgolides is a complex process primarily occurring in the roots of the Ginkgo biloba tree, with the final products transported to the leaves for storage. pnas.orgfrontiersin.org This intricate pathway involves the methylerythritol 4-phosphate (MEP) pathway to generate the precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). pnas.orgresearchgate.net These are then converted to the C20 precursor geranylgeranyl diphosphate (GGPP), which undergoes cyclization to form levopimaradiene (B1200008), the first committed step in ginkgolide biosynthesis. frontiersin.orgmdpi.com A series of subsequent oxidation, cyclization, and rearrangement reactions, largely mediated by cytochrome P450 (CYP) enzymes, leads to the formation of the various ginkgolide structures. pnas.orgpnas.org

Despite these advances, significant gaps remain in our understanding of the complete biosynthetic pathway leading to ginkgolide K. While some CYPs involved in the early stages have been identified, the specific enzymes responsible for the later, intricate hydroxylation and lactonization steps that define this compound are yet to be fully characterized. researchgate.netd-nb.info Future research will need to focus on identifying and functionally characterizing these undiscovered enzymes.

Furthermore, the regulatory networks governing ginkgolide biosynthesis are still largely unknown. pnas.org Recent studies have identified transcription factors, such as GbEAG, that play a critical role in regulating ginkgolide production by integrating signals from jasmonic acid and light. pnas.orgpnas.orgresearchgate.net However, the broader regulatory landscape, including other transcription factors, signaling molecules, and epigenetic modifications that control the expression of biosynthetic genes, remains to be explored. Elucidating these networks is crucial for developing strategies to enhance this compound production in its native source.

Development of Novel Synthetic Strategies for Accessing Complex Analogues

The complex, highly oxygenated, and stereochemically rich hexacyclic structure of ginkgolides presents a formidable challenge for synthetic organic chemists. chemrxiv.orgresearchgate.net While total syntheses of some ginkgolides, such as ginkgolide C, have been achieved, these routes are often lengthy and not commercially viable for large-scale production. chemrxiv.orgresearchgate.netbac-lac.gc.ca

A key future direction lies in the development of more efficient and flexible synthetic strategies. This includes the design of convergent synthetic routes that allow for the rapid assembly of the core ginkgolide scaffold. chemrxiv.orgresearchgate.net Furthermore, the development of novel methodologies for stereoselective carbon-carbon bond formations and selective oxidations will be critical to overcoming the synthetic hurdles. chemrxiv.orgresearchgate.netresearchgate.net

A unified synthetic platform would not only provide access to this compound itself but also open the door to the creation of a diverse library of complex analogues. chemrxiv.orgresearchgate.net By systematically modifying the this compound structure, researchers can probe the structure-activity relationships (SAR) and potentially develop new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

Deeper Exploration of Molecular Targets and Signaling Crosstalk

This compound has been shown to exert its biological effects through a variety of molecular targets and signaling pathways. chemfaces.commedchemexpress.com It has demonstrated neuroprotective activity by inducing protective autophagy through the AMPK/mTOR/ULK1 signaling pathway. medchemexpress.comselleckchem.com Additionally, it promotes angiogenesis after ischemic stroke by increasing the expression of HIF-1α/VEGF via the JAK2/STAT3 pathway. chemfaces.comnih.gov Research has also highlighted its ability to inhibit platelet-activating factor (PAF)-induced platelet aggregation and improve nerve injury. chemfaces.com

However, a comprehensive understanding of all its molecular targets and the intricate crosstalk between different signaling pathways remains to be fully elucidated. For instance, while this compound is known to inhibit the p-NF-kB/p65 pathway and induce PI3K, BDNF, and PSD-95, the precise mechanisms and the interplay between these pathways require further investigation. nih.govnih.gov

Future research should aim to identify novel molecular targets of this compound using techniques such as affinity chromatography, proteomics, and chemical biology approaches. A deeper understanding of how this compound modulates signaling networks, including the MAPK and TLR/MyD88/NF-κB pathways, will provide crucial insights into its therapeutic mechanisms and potential applications in a wider range of diseases. frontiersin.orgfrontiersin.org

Advanced In Vitro and In Vivo Model Systems for Mechanism Investigation

To further dissect the mechanisms of action of this compound, the use of advanced and more physiologically relevant model systems is essential. While traditional cell culture models, such as SH-SY5Y cells and PC12 cells, have provided valuable initial insights, they have limitations in recapitulating the complexity of human tissues and diseases. researchgate.netspandidos-publications.comjst.go.jp

Future investigations should leverage more sophisticated in vitro models, such as:

3D organoid cultures: These self-organizing, three-dimensional structures more closely mimic the architecture and function of human organs, providing a more accurate platform to study the effects of this compound on tissue-specific responses.

Microfluidic "organ-on-a-chip" systems: These devices can simulate the dynamic microenvironment of human organs, allowing for the study of this compound's effects under more realistic physiological conditions.

In parallel, the development and use of more refined in vivo models are crucial. While models like the transient middle cerebral artery occlusion (tMCAO) mouse model have been instrumental in studying the effects of this compound on ischemic stroke, the creation of new animal models that better replicate specific aspects of human diseases will be beneficial. nih.gov For example, genetic animal models of neurodegenerative diseases could provide more specific insights into the therapeutic potential of this compound in these conditions. researchgate.net

Model SystemApplication in this compound Research
SH-SY5Y CellsInvestigating neuroprotective effects and mechanisms against oxygen-glucose deprivation. spandidos-publications.com
PC12 CellsStudying protection against glutamate-induced cytotoxicity and oxidative stress. nih.govjst.go.jp
Primary AstrocytesExamining effects on astrocyte proliferation and migration after oxygen-glucose deprivation. nih.gov
Madin-Darby Canine Kidney (MDCK) Cyst ModelScreening for potential inhibitory effects on cyst formation. nih.gov
Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse ModelEvaluating neuroprotective and angiogenic effects in ischemic stroke. nih.gov
Genetic Animal Models (e.g., WAG/Rij rats)Investigating effects on specific neurological conditions like absence seizures. researchgate.net

Computational Chemistry and Artificial Intelligence in Drug Discovery and SAR Prediction

The integration of computational chemistry and artificial intelligence (AI) is poised to revolutionize the drug discovery process for natural products like this compound. These powerful tools can accelerate the identification of lead compounds and optimize their properties.

Computational approaches that will be instrumental include:

Molecular Docking: Simulating the binding of this compound and its analogues to potential protein targets to predict binding affinities and modes of interaction.

Molecular Dynamics (MD) Simulations: Providing insights into the dynamic behavior of this compound-protein complexes and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of this compound analogues with their biological activity, enabling the prediction of the activity of novel compounds.

Artificial intelligence and machine learning algorithms can be applied to:

Predict Novel Bioactivities: Analyze existing data to predict new therapeutic applications for this compound.

De Novo Drug Design: Generate novel molecular structures with desired pharmacological properties based on the this compound scaffold.

Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties: Assess the drug-likeness of this compound analogues early in the discovery process.

Biotechnological Approaches for Enhanced this compound Production

The low abundance of this compound in Ginkgo biloba leaves and the complexity of its chemical synthesis necessitate the development of alternative production methods. researchgate.netphcogrev.com Biotechnological approaches offer a promising avenue for the sustainable and scalable production of this compound.

Key biotechnological strategies include:

Ginkgo biloba Cell and Organ Cultures: Optimizing culture conditions, such as media composition, growth regulators, and elicitors (e.g., chitosan, methyl jasmonate), can enhance the production of ginkgolides in vitro. researchgate.netresearchgate.netekb.egresearchgate.netkoreascience.kr

Metabolic Engineering: This involves the genetic modification of Ginkgo biloba or a heterologous host (like yeast or bacteria) to increase the production of this compound. mdpi.comfrontiersin.org This can be achieved by:

Overexpressing key rate-limiting enzymes in the biosynthetic pathway, such as DXS, DXR, and GGPPS. mdpi.com

Downregulating competing metabolic pathways to channel more precursors towards ginkgolide biosynthesis.

Introducing and expressing the entire this compound biosynthetic pathway in a microbial host for fermentation-based production.

Synthetic Biology: This emerging field aims to design and construct new biological parts, devices, and systems. Synthetic biology principles can be applied to create novel biosynthetic pathways or optimize existing ones for the high-level production of this compound in engineered microorganisms. researchgate.net

The successful implementation of these biotechnological approaches could provide a reliable and cost-effective source of this compound, facilitating further research and potential clinical development.

Q & A

Q. What experimental models are commonly used to assess Ginkgolide K's neuroprotective effects?

this compound's neuroprotective properties are primarily evaluated using in vitro and in vivo models.

  • In vitro : Human neuroblastoma cell lines (e.g., SH-SY5Y) exposed to oxidative stress (e.g., H₂O₂ or oxygen-glucose deprivation, OGD) are used to study mitochondrial dysfunction and apoptosis. Viability assays like CCK-8 and flow cytometry for apoptotic markers are standard .
  • In vivo : The transient middle cerebral artery occlusion (tMCAO) mouse model mimics cerebral ischemia. Outcomes include infarct volume (TTC staining), neurobehavioral tests (e.g., rotarod for motor coordination), and biomarkers like VEGF and HIF-1α for angiogenesis .
    Key methodological considerations : Dose optimization (e.g., 3.5–14 mg/kg in mice ), inclusion of positive controls (e.g., rapamycin for autophagy studies), and validation of pathway inhibition (e.g., AG490 for JAK2/STAT3 ).

Q. How is this compound's impact on angiogenesis quantified in cerebral ischemia studies?

Angiogenesis is assessed through:

  • Immunohistochemistry : Double staining for endothelial markers (CD31) and proliferation markers (Ki67) in ischemic penumbra tissue .
  • Cerebral blood flow (CBF) : Laser Doppler flowmetry to measure perfusion recovery post-ischemia .
  • Molecular biomarkers : Western blot for VEGF, HIF-1α, and STAT3 phosphorylation levels in brain homogenates .
    Experimental design tip : Include time-course analyses (e.g., 7–28 days post-ischemia) to capture long-term vascular remodeling.

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound's immunomodulatory effects in autoimmune models?

Discrepancies arise from variations in experimental models and dosing regimens. For example:

  • In experimental autoimmune encephalomyelitis (EAE) models, this compound suppresses Th17 differentiation via JNK inhibition and Eomes upregulation in CD4+ T cells. However, contradictory results may stem from differences in EAE induction protocols (e.g., antigen type, adjuvant) or genetic backgrounds of knockout mice .
  • Methodological recommendations :
    • Standardize disease severity scoring (e.g., clinical scales for paralysis).
    • Use flow cytometry to quantify Th17 (IL-17A+), Treg (FoxP3+), and Eomes+ CD4+ T cells .
    • Validate pathway specificity with inhibitors (e.g., SP600125 for JNK) and conditional knockout models .

Q. What methodologies optimize the study of this compound-induced autophagy in vitro?

  • Cell lines : Human umbilical vein endothelial cells (HUVEC-T1) or neuronal cells under OGD/R (oxygen-glucose deprivation/reperfusion) .

  • Key assays :

    Assay Purpose Reference
    CCK-8Cytotoxicity screening
    LC3-II/Beclin-1 Western blotAutophagosome formation
    mRFP-GFP-LC3 transfectionAutophagic flux measurement
  • Pathway validation : Pharmacological inhibitors (e.g., compound C for AMPK) and siRNA knockdown of ULK1 or mTOR .

Q. How do researchers address dose-dependent variability in this compound's efficacy across studies?

  • Dose-response curves : Establish IC50 values for specific pathways (e.g., this compound's IC50 for JNK inhibition is 12.3 μM in EAE models ).

  • Species-specific pharmacokinetics : Compare murine vs. human metabolic rates using HPLC-MS for plasma concentration profiling .

  • Table: Effective doses in key studies

    Model Dose Outcome Reference
    tMCAO mice14 mg/kg↑ Angiogenesis, ↓ infarct volume
    HUVEC-T1 cells20 μM↑ Autophagy, ↓ OGD/R damage
    EAE mice10 mg/kg↓ Th17 differentiation

Q. What strategies validate this compound's specificity in modulating the AMPK/mTOR/ULK1 pathway?

  • Kinase activity assays : Use recombinant AMPK, mTOR, and ULK1 proteins to measure this compound's direct inhibition/activation in vitro .
  • CRISPR/Cas9 knockout : Generate AMPKα1/α2-deficient cell lines to confirm pathway dependency .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify off-target effects .

Q. How should contradictory findings on this compound's anti-inflammatory mechanisms be analyzed?

  • Cytokine profiling : Quantify TNF-α, IL-6, and IL-1β in serum (ELISA) and tissue (multiplex assays) across models (e.g., AD vs. MS) .
  • Cell-type-specific responses : Isolate microglia (CD11b+ sorting) and neurons (MAP2+ sorting) to assess cell-autonomous effects .
  • Meta-analysis : Pool data from ≥5 independent studies to identify consensus pathways (e.g., JNK inhibition as a consistent mechanism ).

Methodological Best Practices

  • Data reproducibility : Adhere to ARRIVE guidelines for in vivo studies, including randomization, blinding, and sample size justification .
  • Negative controls : Include vehicle-treated groups and inert analogs (e.g., bilobalide) to isolate this compound-specific effects .
  • Statistical rigor : Use ANOVA with post-hoc corrections for multi-group comparisons; report effect sizes and confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.